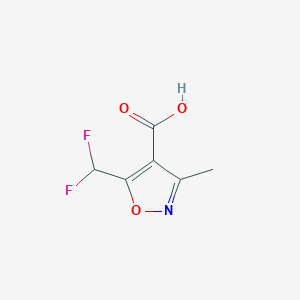

5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid

Description

5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid is a fluorinated heterocyclic compound featuring a 1,2-oxazole core substituted with a difluoromethyl group at position 5 and a methyl group at position 2. Fluorine substituents, such as the difluoromethyl group, are known to improve metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name |

5-(difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO3/c1-2-3(6(10)11)4(5(7)8)12-9-2/h5H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTOBRVCMIZRKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid typically involves difluoromethylation processes. These processes can be achieved through various methods, including metal-based methods that transfer difluoromethyl groups to specific sites on the molecule. For instance, difluoromethylation of C(sp2)–H bonds can be accomplished through Minisci-type radical chemistry, which is particularly effective for heteroaromatics . Additionally, electrophilic, nucleophilic, radical, and cross-coupling methods have been developed to construct C(sp3)–CF2H bonds .

Chemical Reactions Analysis

5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds where X can be oxygen, nitrogen, or sulfur . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research has indicated that 5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated potent inhibitory effects, making it a candidate for developing new antibiotics.

Case Study: Efficacy Against Resistant Strains

A comparative analysis was conducted on the effectiveness of this compound against resistant strains of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a treatment option for antibiotic-resistant infections .

2. Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. It functions by inhibiting specific pathways involved in inflammation, which could be beneficial in treating conditions such as rheumatoid arthritis.

Case Study: In Vivo Studies

In vivo studies using animal models of inflammation have shown that administration of this compound resulted in reduced markers of inflammation compared to control groups. This positions the compound as a potential therapeutic agent in inflammatory diseases .

Agrochemical Applications

1. Pesticide Development

The unique chemical structure of this compound allows it to act as an effective intermediate in the synthesis of novel pesticides. Its difluoromethyl group enhances the biological activity of derivatives synthesized from it.

Case Study: Synthesis of New Pesticides

In agricultural research, derivatives of this compound have been synthesized and tested for their effectiveness against common crop pests. Results indicated that these new compounds exhibited higher efficacy than existing pesticides while maintaining lower toxicity levels to non-target organisms .

Data Table: Summary of Applications

| Application Area | Specific Use | Observations |

|---|---|---|

| Pharmaceuticals | Antimicrobial | Effective against resistant bacterial strains |

| Anti-inflammatory | Reduces inflammation markers in vivo | |

| Agrochemicals | Pesticide synthesis | Higher efficacy and lower toxicity observed |

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid involves the interaction of its difluoromethyl group with various molecular targets. The difluoromethyl group can form strong bonds with carbon, oxygen, nitrogen, and sulfur atoms, which can influence the compound’s reactivity and stability . These interactions can modulate the activity of enzymes and other proteins, making this compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Electron-Withdrawing Effects

- The difluoromethyl group (-CF2H) in the target compound provides moderate electron-withdrawing effects, balancing metabolic stability and reactivity.

Solubility and Lipophilicity

- The ethyl-oxazole analog (CAS 2059935-74-7) exhibits improved aqueous solubility due to its ethyl group, whereas the difluoromethyl group in the target compound enhances membrane permeability via increased lipophilicity .

- The non-fluorinated 3-methylisoxazole-4-carboxylic acid (MDL 114157) serves as a baseline, demonstrating reduced metabolic stability compared to fluorinated derivatives .

Biological Activity

5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound recognized for its unique structural features, particularly the difluoromethyl group and carboxylic acid functional group. Its molecular formula is CHFNO, with a molecular weight of approximately 177.11 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent.

The compound's structure allows it to participate in various chemical reactions, enhancing its utility in organic synthesis and medicinal applications. The presence of the difluoromethyl group increases lipophilicity, potentially improving bioavailability and efficacy in biological systems .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit certain bacterial strains, suggesting its potential as an antimicrobial agent. This activity may be attributed to its ability to interact with bacterial enzymes, disrupting metabolic processes essential for bacterial survival .

The mechanism underlying the biological activity of this compound involves interactions with various molecular targets, including enzymes and receptors. The difluoromethyl group enhances binding affinity to these targets, potentially leading to inhibition of enzyme activity or modulation of receptor signaling pathways .

Case Studies

Several studies have documented the biological effects of this compound:

- Inhibition of Bacterial Growth : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial properties.

- Enzyme Interaction Studies : Research has shown that the compound can inhibit specific enzymes involved in bacterial metabolism, further corroborating its potential as an antimicrobial agent .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics, with a significant half-life indicating potential for sustained therapeutic effects .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds containing difluoromethyl or trifluoromethyl groups. The following table summarizes key differences:

| Compound Name | Antimicrobial Activity | Lipophilicity | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | High | High | 177.11 |

| Trifluoromethyl analog | Moderate | Moderate | Varies |

| Other oxazole derivatives | Variable | Variable | Varies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.